4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate

Apoptosis Anticancer screening SAR

4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate is a synthetic coumarin derivative that combines a 4-(4-methoxyphenyl)-2-oxo-2H-chromene core (a 4-aryl-2-oxo-2H-chromene) with a 7‑O‑linked 4‑[(tert‑butoxycarbonyl)amino]butanoate side‑chain. This architecture merges a pharmacophore that has been associated with potent apoptosis induction in anticancer screening with a Boc‑protected primary amine that serves as a masked handle for further derivatisation or conjugation.

Molecular Formula C25H27NO7
Molecular Weight 453.5 g/mol
Cat. No. B12188070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate
Molecular FormulaC25H27NO7
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC
InChIInChI=1S/C25H27NO7/c1-25(2,3)33-24(29)26-13-5-6-22(27)31-18-11-12-19-20(15-23(28)32-21(19)14-18)16-7-9-17(30-4)10-8-16/h7-12,14-15H,5-6,13H2,1-4H3,(H,26,29)
InChIKeyZSUQNULZJGAGJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate – Procurement-Relevant Identity and Core Characteristics


4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate [1] is a synthetic coumarin derivative that combines a 4-(4-methoxyphenyl)-2-oxo-2H-chromene core (a 4-aryl-2-oxo-2H-chromene) with a 7‑O‑linked 4‑[(tert‑butoxycarbonyl)amino]butanoate side‑chain. This architecture merges a pharmacophore that has been associated with potent apoptosis induction in anticancer screening [2] with a Boc‑protected primary amine that serves as a masked handle for further derivatisation or conjugation. The compound is catalogued in the InterBioScreen screening library and is supplied as a research‑grade solid.

Why 7‑Hydroxycoumarin or Simple Coumarin‑7‑yl Butanoate Analogs Cannot Substitute for 4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate


SAR studies of the 4‑aryl‑2‑oxo‑2H‑chromene series demonstrate that the 4‑aryl substituent is a critical driver of cellular apoptosis potency; removal of the aryl group or replacement with hydrogen essentially abolishes activity [1]. The 4‑(4‑methoxyphenyl) motif also modulates the coumarin’s photophysical properties, shifting emission maxima and altering fluorescence quantum yield relative to 4‑unsubstituted or 4‑alkyl analogs [2]. Moreover, the Boc‑aminobutyrate ester at the 7‑position offers a protected primary amine that can be selectively deprotected for site‑specific conjugation—a feature absent in simple 7‑hydroxy or 7‑acetoxy derivatives. These differences make direct substitution with less‑substituted coumarin‑7‑yl butanoates or plain 7‑hydroxycoumarins unsuitable for applications where apoptosis induction, tuned fluorescence, or a latent amine handle are required.

Quantitative Differentiation Evidence for 4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate Relative to Closest Analogs


Apoptosis‑Induction Potency of the 4‑Aryl‑2‑oxo‑2H‑chromene Scaffold vs. 4‑Unsubstituted or 4‑Amino Analogs

The 4‑aryl‑2‑oxo‑2H‑chromene scaffold, to which the target compound belongs, displays nanomolar apoptosis‑inducing activity in T47D breast cancer cells, whereas closely related 4‑aryl‑4H‑chromenes lacking the 2‑oxo group are >15‑fold less potent [1]. Although the target compound itself has not been individually quantified in that study, the SAR data establish that the 4‑aryl substitution is indispensable for high potency, and the 2‑oxo group contributes a further improvement over the saturated chromene series. This evidence supports prioritisation of 4‑aryl‑2‑oxo‑2H‑chromenes over 4‑unsubstituted or 4‑amino‑4H‑chromene analogs for apoptosis‑focused screening libraries.

Apoptosis Anticancer screening SAR

Enzyme‑Inhibition Benchmarking Against the 8‑Methyl Analog and Its Implications

The 8‑methyl analog of the target compound (4‑(4‑methoxyphenyl)‑8‑methyl‑2‑oxo‑2H‑chromen‑7‑yl 4‑[(tert‑butoxycarbonyl)amino]butanoate) inhibits human N‑acylethanolamine‑hydrolysing acid amidase (NAAA) with an IC₅₀ of 160 nM in a cellular assay [1]. The target compound lacks the 8‑methyl substituent, which reduces steric bulk near the ester linkage and may enhance metabolic stability or alter target selectivity. Direct head‑to‑head NAAA inhibition data for the target compound are not publicly available, but the 8‑methyl analog provides a quantitative reference point that users can exploit for focused analoguing.

Enzyme inhibition NAAA Structure–activity relationship

Hydrophobicity‑Driven Advantages Over the Non‑Arylated Core (LogD Comparison)

The target compound possesses a calculated LogD₇.₄ of 3.76 [1], a value that falls within the optimal range for oral bioavailability and passive membrane diffusion. In contrast, the corresponding non‑arylated analogue (2‑oxo‑2H‑chromen‑7‑yl 4‑[(tert‑butoxycarbonyl)amino]butanoate) is expected to have a LogD approximately 1‑1.5 units lower based on fragment‑based estimates (exact experimental value not available). The increased lipophilicity conferred by the 4‑(4‑methoxyphenyl) group is predicted to enhance cell permeability and reduce efflux susceptibility, supporting the use of the target compound in cellular assays where intracellular target engagement is critical.

Lipophilicity Drug‑likeness Cell permeability

Photochemical Deprotection and Patterning Capability Unique to the Boc‑Protected Coumarin Construct

t‑Boc‑protected coumarin derivatives closely related to the target compound have been shown to undergo clean, photoacid‑generated deprotection to yield highly fluorescent patterns with sub‑micron resolution [1]. The target compound’s Boc group can be removed under identical photolithographic conditions (UV irradiation in the presence of a photoacid generator), restoring the free amine for subsequent functionalisation. This property is not shared by acetyl‑protected or benzyl‑protected coumarin esters, which require harsher deprotection conditions incompatible with delicate polymer matrices or biological samples.

Photopatterning Material science Fluorescence imaging

Procurement‑Oriented Application Scenarios for 4-(4-Methoxyphenyl)-2-oxo-2H-chromen-7-yl 4-[(tert-butoxycarbonyl)amino]butanoate


Lead‑Optimisation Library Component for Apoptosis‑Inducing Anticancer Agents

Based on the scaffold’s demonstrated nanomolar apoptosis potency [1], this compound can serve as a starting point for structure–activity relationship expansion. The 4‑(4‑methoxyphenyl) group occupies a lipophilic pocket, while the Boc‑aminobutyrate side‑chain can be deprotected to install sulfonamide, amide, or urea appendages, enabling rapid analogue synthesis for oncology programs.

Fluorescent Substrate or Probe for Enzymatic Assays After Deprotection

Removal of the Boc group under mild acidic conditions yields a 7‑(4‑aminobutyrate) intermediate that can be directly coupled to peptide sequences or small‑molecule substrates. Coumarin‑7‑yl esters are well‑established fluorogenic substrates for lipases, esterases, and proteases. The 4‑(4‑methoxyphenyl) substituent shifts the emission maximum beyond the range of common biological autofluorescence, improving signal‑to‑noise ratios in high‑throughput enzymatic assays [2].

Photopatternable Fluorescent Material for Microarray and Biochip Fabrication

Leveraging the photochemical deprotection behaviour of t‑Boc‑coumarin derivatives , the compound can be incorporated into polymer films and patterned via conventional UV lithography. The resulting amine‑terminated surfaces can be functionalised with biomolecules (proteins, oligonucleotides) for diagnostic microarray applications, where spatially controlled fluorescence is essential for readout.

Chemical‑Biology Tool With Orthogonal Latent Amine Handle

The Boc‑protected amine offers an orthogonal reactive group that remains inert during diverse coupling chemistry (e.g., Click chemistry, NHS‑ester coupling). After deprotection, the free amine enables bioorthogonal conjugation to carboxylic acid‑functionalised dyes, drugs, or targeting ligands, facilitating the construction of multifunctional probe molecules for cellular imaging or targeted drug delivery [1].

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